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Compound of Interest

Compound Name: Tenovin-2

Cat. No.: B2514436

For Researchers, Scientists, and Drug Development Professionals

Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a key regulator of cellular processes,
including stress resistance, metabolism, and longevity. Its role in various diseases, particularly
cancer and neurodegeneration, has made it a prime target for therapeutic intervention. Small
molecule inhibitors of SIRT1 are invaluable tools for elucidating its biological functions and for
potential drug development. This guide provides a detailed, objective comparison of two widely
used SIRT1 inhibitors: Tenovin-2 and EX-527.

At a Glance: Key Differences

Feature Tenovin-2 (via Tenovin-6) EX-527 (Selisistat)
Primary Target(s) SIRT1 and SIRT2 SIRT1

Potency (SIRT1 IC50) Micromolar (UM) range Nanomolar (nM) range
Selectivity Moderate High

Uncompetitive with respect to

Mechanism of Action Non-competitive inhibitor
NAD+

o ) Minimal reported off-target
Inhibits Dihydroorotate
Known Off-Target Effects effects on other HDACs and
Dehydrogenase (DHODH) PARP
s
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Biochemical and Cellular Activity

EX-527 is a potent and highly selective inhibitor of SIRT1, with reported IC50 values in the low
nanomolar range. In contrast, Tenovin-2, often studied through its more water-soluble analog
Tenovin-6, exhibits a broader specificity, inhibiting both SIRT1 and SIRT2 with IC50 values in
the micromolar range[1][2][3]. This difference in potency and selectivity is a critical
consideration for experimental design, where specific inhibition of SIRT1 is desired.

: itative C :  Inhibi -

Inhibitor Target IC50 Reference
Tenovin-6 SIRT1 21 uM [1][2]
SIRT2 10 pM
SIRT3 67 uM
EX-527 SIRT1 38 nM - 98 nM
>200-fold higher than
SIRT2
SIRT1
>500-fold higher than
SIRT3

SIRT1

Note: IC50 values can vary depending on the assay conditions.

Impact on Key Signhaling Pathways

SIRT1 modulates several critical signaling pathways. The differential effects of Tenovin-2 and
EX-527 on these pathways are central to their distinct biological outcomes.

SIRT1-p53 Signaling Pathway

SIRT1 deacetylates the tumor suppressor protein p53, thereby inhibiting its transcriptional
activity. Both Tenovin-2 (via Tenovin-6) and EX-527 have been shown to increase the
acetylation of p53 at lysine 382, a key regulatory site. This leads to the activation of p53 and its
downstream targets involved in cell cycle arrest and apoptosis.
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Figure 1: Inhibition of SIRT1 by Tenovin-2 or EX-527 leads to p53 activation.

SIRT1-NF-kB and PGC-1a Signaling

SIRT1 also regulates inflammation and metabolism through its interaction with NF-kB and
PGC-1a. SIRT1 can deacetylate the p65 subunit of NF-kB, suppressing its activity and
reducing inflammation. EX-527 has been shown to increase p65 acetylation, thereby promoting
NF-kB activity. The effects of Tenovins on this pathway are less definitively characterized.

PGC-1a, a master regulator of mitochondrial biogenesis, is another key substrate of SIRT1.
Deacetylation by SIRT1 activates PGC-1a. Inhibition of SIRT1 by EX-527 has been linked to
the inhibition of the SIRT1/PGC-1a pathway.

Experimental Protocols
SIRT1 Inhibition Assay (Fluor de Lys Method)

This is a commonly used method to measure the in vitro inhibitory activity of compounds
against SIRT1.

Principle: The assay utilizes a peptide substrate containing an acetylated lysine residue derived
from p53, which is conjugated to a fluorophore and a quencher. Deacetylation of the lysine by
SIRT1 allows for proteolytic cleavage by a developer enzyme, leading to the release of the
fluorophore and a measurable increase in fluorescence.
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Materials:

Recombinant human SIRT1 enzyme

Fluor de Lys-SIRT1 substrate (acetylated p53 peptide)

NAD+

Developer I

Assay buffer (e.g., 50 mM Tris-HCI, pH 8.0, 137 mM NaCl, 2.7 mM KCI, 1 mM MgCiI2)
Test compounds (Tenovin-2, EX-527) dissolved in DMSO

96-well microplate

Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

Prepare serial dilutions of the test compounds in assay buffer.

In a 96-well plate, add the test compounds, SIRT1 enzyme, and NAD+.
Initiate the reaction by adding the Fluor de Lys-SIRT1 substrate.

Incubate the plate at 37°C for a specified time (e.g., 1 hour).

Stop the reaction and initiate development by adding the Developer Il solution.
Incubate at 37°C for a further 15-30 minutes.

Measure the fluorescence intensity.

Calculate the percent inhibition relative to a vehicle control (DMSO) and determine the 1C50
value.
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Prepare Reagents
(Enzyme, Substrate, NAD+, Inhibitors)

Set up Reaction in 96-well plate
(Inhibitor + Enzyme + NAD+)

Initiate Reaction
(Add Substrate)

Incubate at 37°C

Add Developer I

Incubate at 37°C

Read Fluorescence
(Ex: 360nm, Em: 460nm)

Analyze Data
(Calculate % Inhibition, IC50)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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